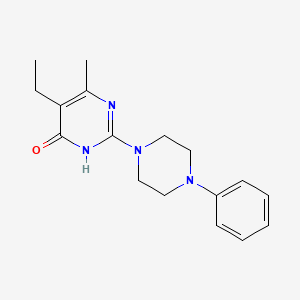![molecular formula C17H23N5O B6032612 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, also known as VUF-10166, is a synthetic compound that belongs to the class of imidazole-containing compounds. It has been extensively studied for its potential biomedical applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, and its blockade by N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide results in increased levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and cognition. N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has also been shown to improve memory and learning in animal models, indicating its potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in lab experiments include its high affinity for the histamine H3 receptor, its selectivity for this receptor, and its ability to modulate neurotransmitter release. However, the limitations of using N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide include its complex synthesis and purification process, its potential toxicity, and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, including:
1. Further studies to determine the safety and efficacy of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in animal models and humans.
2. Investigation of the potential therapeutic applications of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in the treatment of neuropsychiatric disorders such as schizophrenia, ADHD, and Alzheimer's disease.
3. Development of new derivatives of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide with improved pharmacological properties and reduced toxicity.
4. Investigation of the potential use of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide as a cognitive enhancer in healthy individuals.
5. Further studies to elucidate the molecular mechanisms underlying the effects of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide on neurotransmitter release and cognitive function.
Conclusion:
In conclusion, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is a synthetic compound that has been extensively studied for its potential biomedical applications. Its unique chemical structure and pharmacological properties make it a promising tool compound for the study of the histamine H3 receptor and its potential therapeutic applications. Further studies are needed to determine its safety and efficacy in animal models and humans and to explore its potential as a cognitive enhancer and treatment for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide involves the reaction of 2-(1H-imidazol-1-yl) acetonitrile with 3-pyridylmethyl bromide in the presence of a strong base. The resulting intermediate is then reacted with 1-methyl-2-azepanecarboxylic acid to obtain the final product. The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Aplicaciones Científicas De Investigación
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been extensively studied for its potential biomedical applications. It has been shown to have a high affinity for the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been used as a tool compound to study the function of the histamine H3 receptor and its potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-methylazepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21-10-4-2-3-7-15(21)17(23)20-12-14-6-5-8-19-16(14)22-11-9-18-13-22/h5-6,8-9,11,13,15H,2-4,7,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRFXZRPHIGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)

![2-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6032547.png)
![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)
![4-cyano-5-[(2,5-dichlorobenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6032562.png)
![dimethyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B6032569.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6032572.png)
methanone](/img/structure/B6032588.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)


![N-[(1-hydroxycyclohexyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032636.png)